molecular formula C21H17BrN4O2 B10958887 4-bromo-N-[4-({(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-bromo-N-[4-({(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B10958887
M. Wt: 437.3 g/mol
InChI Key: XIYWOMHAVDNOSV-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a pyridyl group, and a hydrazino carbonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridyl-containing molecules. Examples are:

Uniqueness

4-BROMO-N-[4-({2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-3-2-4-19(24-14)13-23-26-21(28)16-7-11-18(12-8-16)25-20(27)15-5-9-17(22)10-6-15/h2-13H,1H3,(H,25,27)(H,26,28)/b23-13+

InChI Key

XIYWOMHAVDNOSV-YDZHTSKRSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.